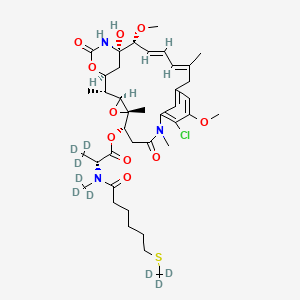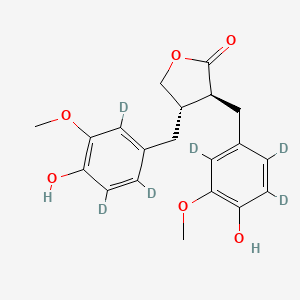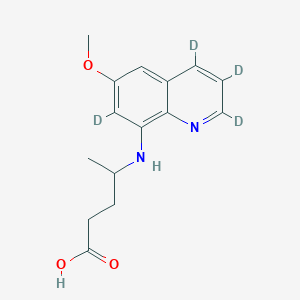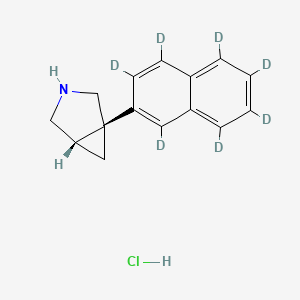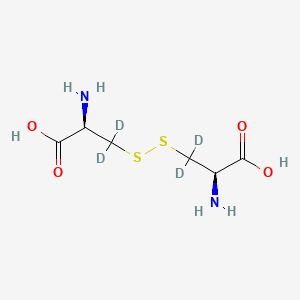
L-Cystine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine-d4 is a deuterium-labeled form of L-Cystine, an amino acid and intracellular thiol that plays a critical role in the regulation of cellular processes. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
L-Cystine-d4 is synthesized through the deuteration of L-Cystine. The process involves the replacement of hydrogen atoms in L-Cystine with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions in the presence of deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation followed by chemical deuteration. Microorganisms such as Escherichia coli are used to produce L-Cystine, which is then subjected to deuteration processes to obtain this compound .
化学反应分析
Types of Reactions
L-Cystine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cysteic acid.
Reduction: It can be reduced to form L-Cysteine-d4.
Substitution: Various substitution reactions can occur, particularly involving the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Cysteic acid.
Reduction: L-Cysteine-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Cystine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cystine in cellular processes and its metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cystine in the body.
Industry: Employed in the production of deuterated compounds for various applications
作用机制
L-Cystine-d4 exerts its effects primarily through its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. It helps in maintaining redox balance and protecting cells from oxidative stress. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
相似化合物的比较
Similar Compounds
L-Cystine: The non-deuterated form of L-Cystine-d4.
L-Cysteine: The reduced form of L-Cystine.
N-Acetylcysteine: A derivative of L-Cysteine with additional acetyl groups
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
属性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2 |
InChI 键 |
LEVWYRKDKASIDU-DFMORDAJSA-N |
手性 SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N |
规范 SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


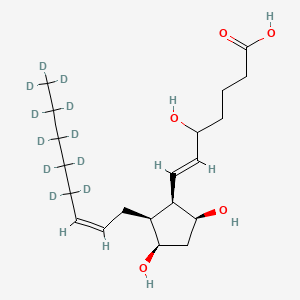
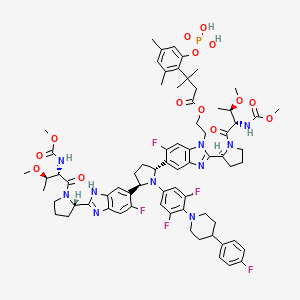
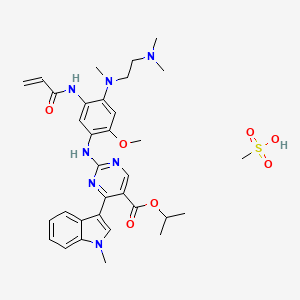
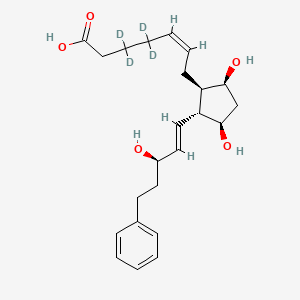
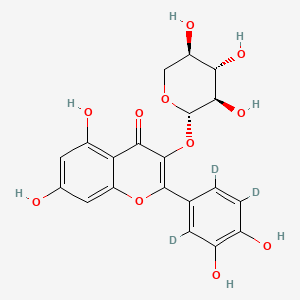
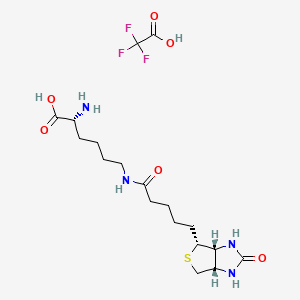
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
